6-Bromo-5-chloro-1-ethyl-2-methyl-1h-benzimidazole
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Overview
Description
6-Bromo-5-chloro-1-ethyl-2-methyl-1H-benzimidazole is a heterocyclic compound belonging to the benzimidazole family Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-5-chloro-1-ethyl-2-methyl-1H-benzimidazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 4-bromo-3-chloroaniline with ethyl isocyanate, followed by cyclization in the presence of a suitable catalyst. The reaction conditions often involve heating and the use of solvents like toluene or ethanol.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions: 6-Bromo-5-chloro-1-ethyl-2-methyl-1H-benzimidazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.
Common Reagents and Conditions:
Substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups, while oxidation and reduction can lead to various oxidized or reduced forms of the compound.
Scientific Research Applications
6-Bromo-5-chloro-1-ethyl-2-methyl-1H-benzimidazole has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential antimicrobial, antifungal, and antiviral properties.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 6-Bromo-5-chloro-1-ethyl-2-methyl-1H-benzimidazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the growth of microorganisms by interfering with their metabolic processes or DNA synthesis.
Comparison with Similar Compounds
- 5-Chloro-2-methyl-1H-benzimidazole
- 6-Bromo-1-ethyl-2-methyl-1H-benzimidazole
- 5-Bromo-6-chloro-1-ethyl-2-methyl-1H-benzimidazole
Comparison: Compared to similar compounds, 6-Bromo-5-chloro-1-ethyl-2-methyl-1H-benzimidazole is unique due to the specific combination of substituents on the benzimidazole ring. This unique structure can result in different chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
CAS No. |
90844-65-8 |
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Molecular Formula |
C10H10BrClN2 |
Molecular Weight |
273.55 g/mol |
IUPAC Name |
6-bromo-5-chloro-1-ethyl-2-methylbenzimidazole |
InChI |
InChI=1S/C10H10BrClN2/c1-3-14-6(2)13-9-5-8(12)7(11)4-10(9)14/h4-5H,3H2,1-2H3 |
InChI Key |
OEWNKMRDRDABLO-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=NC2=CC(=C(C=C21)Br)Cl)C |
Origin of Product |
United States |
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